Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . In a typical procedure, piperazine was added to a solution of the precursor compound and potassium carbonate in chloroform at room temperature .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CCOC(=O)N1CCN(CC1)C(c2cccc(c2)Cl)c3c(n4c (s3)nc(n4)C)O
. This notation provides a way to represent the structure using ASCII strings.
Scientific Research Applications
Antimicrobial Applications
Research has shown that compounds containing 1,2,4-triazole derivatives possess significant antimicrobial activities. For instance, the synthesis of various 1,2,4-triazole derivatives has led to compounds with good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010). Similarly, piperazine and triazolo-pyrazine derivatives have been synthesized, demonstrating superior antimicrobial efficacy against specific bacterial strains, suggesting a route for developing potent antimicrobials (Patil et al., 2021).
Anticoccidial Activity
Compounds with 1,2,4-triazine structures have been explored for their anticoccidial activity, showing potential in combating Eimeria tenella at certain concentrations, which points to their possible use in addressing parasitic infections in poultry (Shibamoto & Nishimura, 1986).
Antihypertensive Agents
The development of 1,2,4-triazolo[1,5-alpha]pyrimidines bearing piperazine moieties has showcased promising antihypertensive activity, highlighting the therapeutic potential of such compounds in cardiovascular disease management (Bayomi et al., 1999).
Antitubercular Activity
Benzofuran and benzo[d]isothiazole derivatives containing a piperazine nucleus have been synthesized and screened for their inhibitory effect on Mycobacterium tuberculosis, demonstrating significant activity and offering insights into new antitubercular agents (Reddy et al., 2014).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound may interact with multiple targets within the body.
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The compound’s interaction with its targets could result in changes at the molecular level, leading to the observed biological effects.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to inflammation, pain perception, microbial growth, viral replication, and more.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that this compound may have good bioavailability
Result of Action
Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level. These could include reducing inflammation, alleviating pain, inhibiting microbial growth, blocking viral replication, and more.
Properties
IUPAC Name |
ethyl 4-[(2-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-6-4-5-7-14(13)20)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRJWABPDJLNNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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